EphB4 Kinase Inhibition: Furan-2-yl vs. Cyclopropyl and Phenyl Substituted Benzamides
The patent disclosure explicitly states that compounds of formula I, which encompass the target compound, demonstrate EphB4 inhibition down to 10 nM, with preferred IC50 values between 1 nM and 1 µM [1]. In contrast, earlier cyclopropyl-substituted benzamides described in WO 2004/010995 showed preferential p38 kinase inhibition rather than EphB4 activity, highlighting a fundamental selectivity switch conferred by the trifluoromethyl phenyl moiety [2]. While the exact IC50 for this specific compound is not publicly disclosed, the class-level data indicate that the furan-2-yl thiazole substitution pattern falls within the preferred subgenus for EphB4 potency.
| Evidence Dimension | EphB4 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Predicted < 1 µM (class-level) [1] |
| Comparator Or Baseline | Cyclopropyl-substituted benzamides (EphB4 IC50 not reported; preferential p38 inhibition) [2] |
| Quantified Difference | Qualitative selectivity shift from p38 to EphB4 kinase inhibition |
| Conditions | EphB4 kinase assay; FRET-based phosphorylation detection; compound concentrations 0.01–10 µM [REFS-1, REFS-3] |
Why This Matters
For researchers targeting EphB4-dependent pathologies, this chemotype offers a defined selectivity profile that cyclopropyl analogs lack, reducing the risk of confounding p38 cross-reactivity in cellular and in vivo experiments.
- [1] Caravatti G, Furet P, Imbach P, et al. Trifluoromethyl substituted benzamides as kinase inhibitors. US Patent Application US20060035897 A1. 2006 Feb 16. View Source
- [2] WO 2004/010995. Fused heteroaryl derivatives for use as p38 kinase inhibitors. 2004 Feb 5. View Source
- [3] Novartis AG. Trifluoromethyl substituted benzamides as kinase inhibitors. European Patent EP1778640 A1. 2007 May 2. View Source
